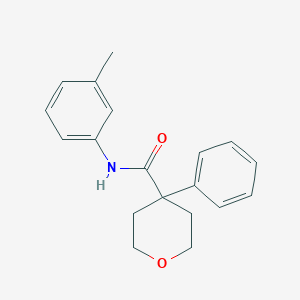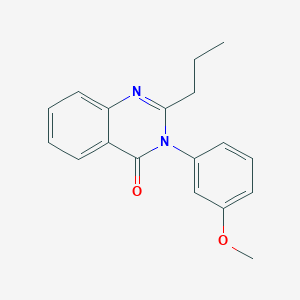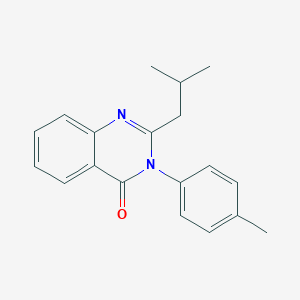
N-(2-methylphenyl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-2-propylpentanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester, is a nootropic drug that is used to enhance cognitive function. It is commonly referred to by its trade name, Noopept. Noopept is a synthetic peptide that was developed in Russia in the 1990s. It is structurally similar to piracetam, which is another nootropic drug that is used to improve cognitive function.
Mecanismo De Acción
The exact mechanism of action of Noopept is not fully understood. It is thought to work by increasing the activity of neurotransmitters in the brain, including acetylcholine and glutamate. Noopept has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects. It has been shown to improve learning and memory, increase attention and focus, and enhance mood. Noopept has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Noopept for lab experiments is that it is relatively easy to synthesize and purify. It is also relatively inexpensive compared to other nootropic drugs. However, one limitation of Noopept is that it has a short half-life, which means that it must be administered frequently to maintain its effects.
Direcciones Futuras
There are a number of future directions for research on Noopept. One area of interest is the potential use of Noopept in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of Noopept in the treatment of traumatic brain injury. Additionally, there is interest in developing new analogs of Noopept that may have improved pharmacological properties.
Métodos De Síntesis
The synthesis of Noopept involves the reaction of N-(2-methylphenyl)-2-propylpentanamideyl-L-prolylglycine ethyl ester with ethyl chloroformate in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature. The resulting product is then purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Noopept has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Noopept has also been shown to have neuroprotective effects and to promote the growth of new neurons.
Propiedades
Fórmula molecular |
C15H23NO |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H23NO/c1-4-8-13(9-5-2)15(17)16-14-11-7-6-10-12(14)3/h6-7,10-11,13H,4-5,8-9H2,1-3H3,(H,16,17) |
Clave InChI |
SADLGVPJJBVJCT-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1C |
SMILES canónico |
CCCC(CCC)C(=O)NC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B290233.png)

![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
![methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)
![5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one](/img/structure/B290238.png)



![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B290245.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)